molecular formula C10H9ClN2O3 B1616967 4-Chloro-n-cyclopropyl-3-nitrobenzamide CAS No. 90797-58-3

4-Chloro-n-cyclopropyl-3-nitrobenzamide

Cat. No. B1616967
CAS RN: 90797-58-3
M. Wt: 240.64 g/mol
InChI Key: ZUWRELJOMFUPGP-UHFFFAOYSA-N
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Description

4-Chloro-n-cyclopropyl-3-nitrobenzamide (CCN) is an organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry, and drug development. CCN is a versatile molecule, with many potential uses in the laboratory, including as a synthetic intermediate, a biochemical probe, and a drug development tool.

Scientific Research Applications

C10H9ClN2O3 C_{10}H_{9}ClN_{2}O_{3} C10​H9​ClN2​O3​

and a molecular weight of 240.64 , has various potential applications in scientific research:

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be investigated for its potential use in creating nano-sized structures. These structures could have applications in drug delivery, sensing, or as components in electronic devices.

Each of these applications would require further research and development to fully realize the potential of 4-Chloro-N-cyclopropyl-3-nitrobenzamide . It’s important to note that while the compound is available for research purposes, Sigma-Aldrich does not provide analytical data for this product and sells it “as-is” without warranties . Safety measures should be taken when handling this compound, as it is classified with hazard statements such as causing serious eye irritation .

properties

IUPAC Name

4-chloro-N-cyclopropyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRELJOMFUPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358221
Record name 4-chloro-n-cyclopropyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-n-cyclopropyl-3-nitrobenzamide

CAS RN

90797-58-3
Record name 4-chloro-n-cyclopropyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-cypropyl-3-nitro-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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